molecular formula C24H20ClN3O3S B5189431 N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide

N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B5189431
M. Wt: 466.0 g/mol
InChI Key: RMXXUHDRCFEVCY-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a chlorophenyl group, and a propan-2-yloxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with formic acid or its derivatives. The chlorophenyl group is then introduced via a halogenation reaction, often using reagents such as thionyl chloride or phosphorus pentachloride. The final step involves the coupling of the chlorophenylbenzoxazole intermediate with 4-(propan-2-yloxy)benzamide under conditions that promote the formation of the carbamothioyl linkage, such as the use of carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: This compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is not well-documented, but it likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and chlorophenyl group may facilitate binding to these targets, while the carbamothioyl and propan-2-yloxybenzamide moieties could modulate the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S/c1-14(2)30-17-10-7-15(8-11-17)22(29)28-24(32)26-16-9-12-19(25)18(13-16)23-27-20-5-3-4-6-21(20)31-23/h3-14H,1-2H3,(H2,26,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXXUHDRCFEVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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